Cloruro de queleritrina

Descripción general

Descripción

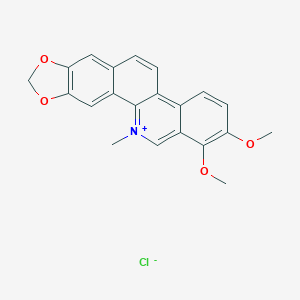

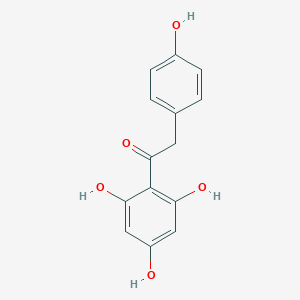

El cloruro de queleriatrina es un alcaloide benzofenantridínico que se encuentra en varias plantas, incluyendo Chelidonium majus (celidonia mayor), Macleaya cordata y especies de Zanthoxylum . Es conocido por sus potentes actividades biológicas, particularmente como un inhibidor selectivo y permeable a las células de la proteína quinasa C . El cloruro de queleriatrina exhibe una gama de propiedades farmacológicas, incluyendo efectos anticancerígenos, antibacterianos y antiinflamatorios .

Aplicaciones Científicas De Investigación

El cloruro de queleriatrina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El cloruro de queleriatrina ejerce sus efectos principalmente inhibiendo la proteína quinasa C, una enzima clave implicada en diversos procesos celulares . Al unirse al sitio activo de la enzima, el cloruro de queleriatrina impide su activación y la posterior fosforilación de las proteínas diana . Esta inhibición conduce a alteraciones en las vías de señalización celular, afectando procesos como la apoptosis, la proliferación celular y la diferenciación . Además, el cloruro de queleriatrina puede interrumpir la homeostasis de los iones calcio, contribuyendo aún más a sus efectos biológicos .

Análisis Bioquímico

Biochemical Properties

Chelerythrine chloride plays a crucial role in various biochemical reactions. It is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), with an IC50 value of 0.7 μM . This compound interacts with several biomolecules, including enzymes and proteins. For instance, chelerythrine chloride inhibits the binding of Bcl-xL to the Bak BH3 peptide, with an IC50 value of 1.5 μM, and displaces Bax from Bcl-xL . Additionally, it has been shown to inhibit the activity of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), leading to the accumulation of calcium ions in the cytoplasm .

Cellular Effects

Chelerythrine chloride exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by inhibiting SERCA activity, resulting in increased cytoplasmic calcium levels and subsequent mitochondrial calcium overload . This compound also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways through oxidative stress mechanisms . Furthermore, chelerythrine chloride disrupts the interaction between Bcl-xL and Bax, promoting apoptosis .

Molecular Mechanism

The molecular mechanism of chelerythrine chloride involves several key interactions and pathways. It inhibits protein kinase C by binding to its regulatory domain, preventing its activation . Additionally, chelerythrine chloride disrupts the binding of Bcl-xL to the Bak BH3 peptide, leading to the release of pro-apoptotic factors such as Bax . This compound also induces oxidative stress, activating the JNK and p38 MAPK pathways, which contribute to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chelerythrine chloride can vary over time. Studies have shown that this compound induces reactive oxygen species (ROS) production and depletes glutathione (GSH) levels in TSC2-null cells . The induction of heme-oxygenase-1 (HMOX1/HO-1) with hemin has been shown to block chelerythrine-induced cell death . Additionally, chelerythrine chloride has been observed to inhibit the growth of TSC2-null xenograft tumors without systemic toxicity during extended treatment periods .

Dosage Effects in Animal Models

The effects of chelerythrine chloride vary with different dosages in animal models. For instance, pre-treatment with chelerythrine chloride at doses of 1, 5, and 10 mg/kg in mice has been shown to provide gastroprotective effects against ethanol-induced gastric mucosal lesions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Chelerythrine chloride is involved in several metabolic pathways. It is biosynthesized from (S)-reticuline through a series of enzymatic reactions involving enzymes such as McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR . These enzymes facilitate the conversion of (S)-reticuline to chelerythrine, which can then be utilized in various biochemical processes .

Transport and Distribution

Chelerythrine chloride is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, the heterologous expression of MtABCG10 in Saccharomyces cerevisiae has been shown to enhance the metabolic flux of chelerythrine biosynthesis, leading to increased production . Additionally, chelerythrine chloride’s stability and solubility are improved in its chloride form, facilitating its transport and distribution .

Subcellular Localization

The subcellular localization of chelerythrine chloride plays a critical role in its activity and function. This compound has been shown to translocate protein kinase C alpha (PKCα) from the cytosol to the membrane fraction in response to radiation-induced bystander effects . This translocation is an early event in radiation-induced responses and mediates tumor necrosis factor alpha (TNFα)-induced signaling pathways . Additionally, chelerythrine chloride has been observed to localize in the mitochondria, where it induces mitochondrial depolarization and cytochrome c release, leading to apoptosis .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El cloruro de queleriatrina puede sintetizarse a través de varios métodos. Un enfoque común implica la extracción y purificación de fuentes vegetales como Macleaya cordata . El proceso normalmente incluye cromatografía de contracorriente de alta velocidad utilizando un sistema de disolventes de cloroformo, metanol y ácido clorhídrico . El compuesto purificado se convierte entonces en su forma de cloruro.

Métodos de Producción Industrial

La producción industrial de cloruro de queleriatrina a menudo implica la extracción a gran escala de materiales vegetales seguida de la purificación mediante técnicas cromatográficas avanzadas . El proceso está optimizado para lograr una alta pureza y rendimiento, haciéndolo adecuado para diversas aplicaciones en investigación e industria .

Análisis De Reacciones Químicas

Tipos de Reacciones

El cloruro de queleriatrina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La queleriatrina puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de queleriatrina.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones del anillo benzofenantridínico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinona, mientras que la reducción puede producir formas reducidas de alcaloides .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El cloruro de queleriatrina es único debido a su potente e inhibición selectiva de la proteína quinasa C, lo que lo convierte en una herramienta valiosa en la investigación bioquímica . Su capacidad para permear las membranas celulares y ejercer efectos a bajas concentraciones lo distingue aún más de otros compuestos similares .

Propiedades

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEFNMFMNMASJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34316-15-9 (Parent) | |

| Record name | Chelerythrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893481 | |

| Record name | Chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3895-92-9 | |

| Record name | Chelerythrine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3895-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3895-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC98TZ0PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)